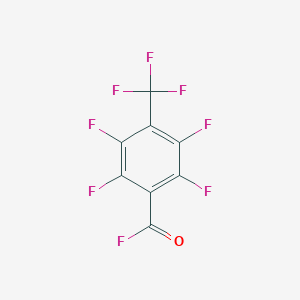

2,3,5,6-四氟-4-(三氟甲基)苯甲酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related fluorinated compounds often involves reactions with sulfur tetrafluoride or other fluorinating agents. For instance, the fluorination of tetrachlorophthalic anhydride with sulfur tetrafluoride provides an efficient one-step synthesis of polyhaloaromatic compounds, with various fluorinated products as side products (Dmowski & Wielgat, 1987). Additionally, novel synthetic methods have been discovered in the synthesis of heptafluoro-p-cresol, a related compound, demonstrating the versatility of fluorination techniques (Antonucci & Wall, 1967).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often determined through various spectroscopic methods. Research has not directly reported the molecular structure of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride specifically, but studies on related compounds offer insights into the influence of fluorine substituents on molecular geometry and electronic properties.

Chemical Reactions and Properties

Fluorinated compounds exhibit unique reactivity due to the presence of fluorine atoms. For example, the reaction of tetrakis(trifluoromethyl)allene with CsF leads to the formation of a Cs salt of a perfluoropropenyl carbanion, showcasing the reactivity of fluorine-containing groups (Mirzabekyants et al., 1977).

科学研究应用

氟化学的进展

氟化合物,如2,3,5,6-四氟-4-(三氟甲基)苯甲酰氟,由于其独特的反应性和稳定性,在合成化学中发挥着关键作用。一篇关于CF键活化的综述突出了开发新方法合成氟化建筑块的发展,这对制药、农药和材料科学至关重要。Lewis酸活化、Brønsted超酸和过渡金属介导等技术已被用于裂解C-F键,使得携带脂肪族、二氟甲亚甲基或三氟甲基基团的化合物转化为具有合成价值的分子(Shen et al., 2015)。

环境考虑

氟化合物在环境科学中也具有重要意义,特别是在持久性有机污染物(POPs)的研究中。关于多氟烷基化学品的微生物降解的综述提供了关于氟化物质的环境命运的见解,包括那些以其持久性而闻名的全氟烷基链。它讨论了生物降解途径、生物降解在理解环境影响中的作用,以及需要跨学科研究来充分了解氟化聚合物对环境污染的贡献(Frömel & Knepper, 2010)。

药物发现的潜力

含氟化合物的独特性质,包括三氟甲基基团,使它们在药物发现中具有价值。一篇关注抗疟疾药物发现中氟化支架的综述详细阐述了氟取代基在增强药物的效力、生物利用度和半衰期方面的重要性。已批准药物中约百分之二十五含有氟化基团,突显了它们在制药中的重要性。然而,使用危险氟化试剂的安全性仍然是一个挑战,表明在这一领域需要继续研究(Upadhyay et al., 2020)。

蛋白质设计中的氟

将氟化氨基酸纳入蛋白质是设计具有增强稳定性和新颖性质的蛋白质的新方法。一项关于氟在蛋白质设计中作为新元素的研究表明,策略性地放置氟化残基可以使蛋白质对化学和热变性更具抵抗力。这种方法在开发具有特定生物或化学性质的蛋白质方面开辟了新途径,利用了氟化分子的物理化学属性(Buer & Marsh, 2012)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

属性

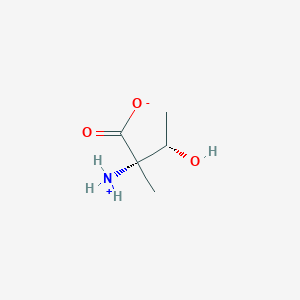

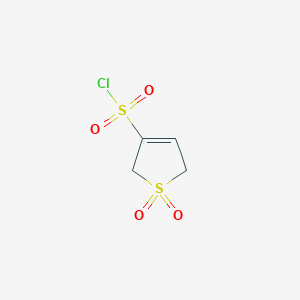

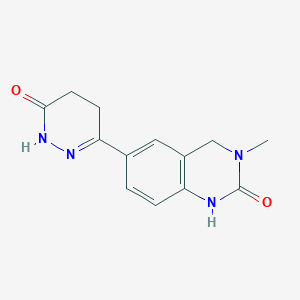

IUPAC Name |

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F8O/c9-3-1(7(13)17)4(10)6(12)2(5(3)11)8(14,15)16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBMRTJSVRGLED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554238 |

Source

|

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride | |

CAS RN |

117338-23-5 |

Source

|

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)